Hafnium;1,1,1-trifluoropentane-2,4-dione
CAS No.: 17475-68-2
Cat. No.: VC21077464
Molecular Formula: C20H16F12HfO8
Molecular Weight: 794.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17475-68-2 |
---|---|
Molecular Formula | C20H16F12HfO8 |
Molecular Weight | 794.8 g/mol |
IUPAC Name | hafnium;1,1,1-trifluoropentane-2,4-dione |
Standard InChI | InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2H2,1H3; |
Standard InChI Key | NYKUECDZKNDYIF-UHFFFAOYSA-N |
SMILES | CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf] |
Canonical SMILES | CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Hf] |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Hafnium;1,1,1-trifluoropentane-2,4-dione possesses a distinctive molecular structure with hafnium at its core, coordinated by multiple 1,1,1-trifluoropentane-2,4-dione ligands. The compound has a molecular formula of C20H20F12HfO8 and a molecular weight of 794.8 g/mol. The structure contains hafnium(IV) coordinated to oxygen atoms from the β-diketonate ligands, forming a complex that is characterized by its geometric arrangement and bonding patterns. X-ray crystallographic analysis of similar hafnium β-diketonates reveals important structural details that influence the compound's properties and reactivity .
The following table summarizes the key identification and structural parameters of Hafnium;1,1,1-trifluoropentane-2,4-dione:
Parameter | Value |
---|---|
IUPAC Name | hafnium;1,1,1-trifluoropentane-2,4-dione |
CAS No. | 17475-68-2 |
Molecular Formula | C20H20F12HfO8 |
Molecular Weight | 794.8 g/mol |
Structure | Hafnium(IV) coordinated with four β-diketonate ligands |
The compound's structure contributes significantly to its physical properties, including its volatility, thermal stability, and reactivity patterns. The trifluoromethyl groups in the ligand structure enhance the compound's lipophilicity and influence its interaction with biological membranes and other chemical species.
Physical Properties
Hafnium;1,1,1-trifluoropentane-2,4-dione is characterized by its volatility and thermal stability, making it suitable for various applications including chemical vapor deposition processes. Research has shown that fluoro-containing β-diketonates of hafnium, including this compound, exhibit higher volatility compared to their non-fluorinated counterparts . This property makes them particularly valuable for applications requiring vapor-phase processing.
The temperature-dependent vapor pressure of hafnium β-diketonates has been studied, with results indicating that Hafnium;1,1,1-trifluoropentane-2,4-dione (referred to as Hf(tfac)4 in scientific literature) is more volatile than several other hafnium complexes . For instance, at a pressure of 0.01 Torr, the compound has a lower temperature (375 K) compared to Hf(thd)4 (451 K) and Hf(acac)4 (419 K), demonstrating its enhanced volatility .
Synthesis Methods
Laboratory Synthesis
The synthesis of Hafnium;1,1,1-trifluoropentane-2,4-dione typically involves the direct reaction of hafnium(IV) chloride with 1,1,1-trifluoropentane-2,4-dione in the presence of a base. This reaction can be represented as:
HfCl4 + 4(CF3COCH2COCH3) → Hf(CF3COCHCOCH3)4 + 4HCl
This synthesis is commonly carried out in either an alcohol medium with subsequent pH adjustment using sodium hydroxide, or in an inert organic solvent . The resulting complex is typically purified through zone sublimation in a vacuum gradient furnace at pressures of 1-5×10^-2 Torr and temperatures of 100-200°C . This purification method yields the compound with purities suitable for research and application purposes, with reported yields ranging from 50% to 70% depending on the ligand and reaction conditions .
Industrial Production
Industrial production methods for Hafnium;1,1,1-trifluoropentane-2,4-dione generally follow principles similar to laboratory synthesis but are scaled up to accommodate larger quantities. These processes require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings.
Quality control in industrial production typically involves various analytical techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry, to confirm the identity and purity of the synthesized compound . These analytical methods help ensure that the produced material meets the specifications required for its intended applications.
Applications in Materials Science
High-Temperature Materials
Hafnium;1,1,1-trifluoropentane-2,4-dione is employed in the synthesis of hafnium-containing materials that exhibit remarkable high-temperature stability. This property makes these materials particularly valuable in aerospace and automotive industries, where components are frequently subjected to extreme thermal conditions. The thermal stability of the compound and its derivatives contributes to the development of materials that can maintain their structural integrity and performance characteristics even under harsh operating conditions.
Thin Film Deposition
One of the most significant applications of Hafnium;1,1,1-trifluoropentane-2,4-dione is in the field of thin film deposition, particularly through Metal-Organic Chemical Vapor Deposition (MOCVD) processes . The compound's volatility and thermal stability make it an excellent precursor for the deposition of hafnium dioxide (HfO2) films, which have important applications in microelectronics and semiconductor manufacturing .
Research has demonstrated that hafnium dioxide films produced using hafnium β-diketonate precursors, including Hafnium;1,1,1-trifluoropentane-2,4-dione, exhibit desirable properties such as high density and appropriate dielectric permittivity (15-20) . These characteristics make such films valuable for applications in electronic devices, particularly as high-k dielectric materials in advanced semiconductor technologies.
Corrosion-Resistant Coatings
The compound enhances the durability of coatings used in harsh environments due to its corrosion resistance properties. Materials synthesized using Hafnium;1,1,1-trifluoropentane-2,4-dione can withstand exposure to corrosive agents, making them suitable for protective coatings in industrial applications where chemical resistance is a critical requirement. This application leverages the inherent stability of the hafnium-ligand coordination and the protective properties imparted by the fluorinated components of the molecule.
Research Findings and Thermal Properties
Thermal Stability and Volatility Studies
Extensive research has been conducted on the thermal properties of hafnium β-diketonates, including Hafnium;1,1,1-trifluoropentane-2,4-dione. Studies have established that this compound exhibits significant thermal stability within a wide temperature range, making it suitable for applications requiring high-temperature processing . Thermodynamic parameters, including standard enthalpy (ΔH°) and entropy (ΔS°) of vaporization, have been determined for various hafnium complexes, providing valuable data for understanding their behavior under different thermal conditions .
Volatility studies have shown that fluorinated hafnium β-diketonates, including Hafnium;1,1,1-trifluoropentane-2,4-dione, are generally more volatile than their non-fluorinated counterparts . This enhanced volatility is attributed to the presence of trifluoromethyl groups in the ligand structure, which reduce intermolecular forces and facilitate vaporization. The relationship between temperature and vapor pressure has been experimentally determined, allowing for precise control of deposition processes in applications such as MOCVD .
Crystallographic Analysis
X-ray crystallographic studies of hafnium β-diketonates provide detailed information about their molecular structure and packing arrangement in the solid state . For hafnium trifluoroacetylacetonate (the compound discussed here), crystallographic data indicates it belongs to the triclinic crystal system, while other hafnium β-diketonates typically belong to monoclinic systems . This structural information is valuable for understanding the compound's physical properties and its behavior in various applications.
Biological Activity
Biological Interaction Mechanisms
The biological activity of Hafnium;1,1,1-trifluoropentane-2,4-dione can be attributed to several mechanisms, including its ability to form stable complexes with various metal ions and its interaction with biological membranes. The trifluoromethyl groups in the ligand structure enhance the lipophilicity of the compound, potentially affecting its interaction with cell membranes and its ability to penetrate cellular barriers. This lipophilicity may contribute to the compound's biological activity by facilitating its distribution within biological systems and its interaction with cellular targets.
The mechanism of action of Hafnium;1,1,1-trifluoropentane-2,4-dione involves its ability to coordinate with other molecules and ions. The trifluoropentane-2,4-dione ligands provide a stable environment for the hafnium ion, allowing it to participate in various chemical reactions within biological systems. The molecular targets and biochemical pathways involved in these interactions depend on the specific biological context and the nature of the interacting species.
Comparison with Similar Compounds
Related Hafnium Complexes
Hafnium;1,1,1-trifluoropentane-2,4-dione belongs to a family of hafnium β-diketonates that includes compounds such as hafnium acetylacetonate (Hf(acac)4), hafnium hexafluoroacetylacetonate (Hf(hfac)4), and hafnium 2,2,6,6-tetramethylheptanedionate (Hf(thd)4) . These compounds share the common feature of hafnium coordinated to β-diketonate ligands, but differ in the specific ligand structure, which influences their properties and applications.
Comparative studies of these compounds have revealed differences in their volatility, thermal stability, and crystal structures . For instance, the volatility of these compounds follows the order: Hf(thd)4 < Hf(acac)4 < Hf(ptac)4 < Hf(tfac)4, with Hafnium;1,1,1-trifluoropentane-2,4-dione (Hf(tfac)4) being one of the more volatile options . These differences in physical properties influence the suitability of each compound for specific applications, particularly in processes such as chemical vapor deposition.
Comparison with Non-Hafnium Analogs
In addition to comparing Hafnium;1,1,1-trifluoropentane-2,4-dione with other hafnium complexes, it is valuable to consider its relationship to similar compounds containing different metal centers. The ligand 1,1,1-trifluoro-2,4-pentanedione (trifluoroacetylacetone) can coordinate with various metals, forming complexes with different properties and applications.
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